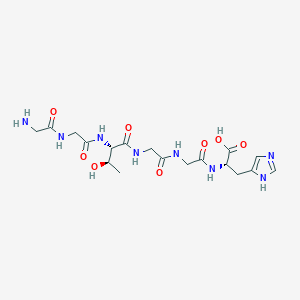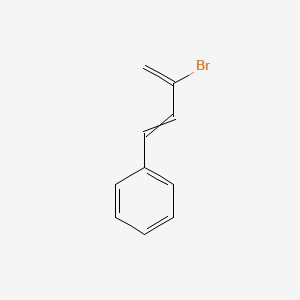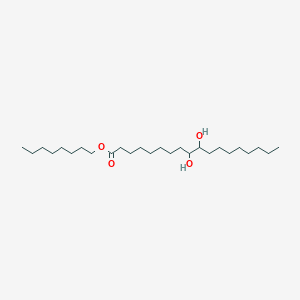
Octadecanoic acid, 9,10-dihydroxy-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 9,10-dihydroxy-, octyl ester:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 9,10-dihydroxy-, octyl ester typically involves the esterification of 9,10-dihydroxystearic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
9,10-dihydroxystearic acid+octanolacid catalystoctadecanoic acid, 9,10-dihydroxy-, octyl ester+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or stirred tank reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in octadecanoic acid, 9,10-dihydroxy-, octyl ester can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with other alcohols or acylation with acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides, alcohols, acid catalysts
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: New esters, acylated products
Scientific Research Applications
Chemistry: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other functionalized fatty acid derivatives.
Biology: In biological research, this compound is used to study the metabolism of fatty acid esters and their role in cellular processes. It can also be used as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and liposomes. It can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It also finds applications in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, octyl ester involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity. The molecular targets and pathways involved in its action include lipid metabolism pathways and membrane-associated proteins.
Comparison with Similar Compounds
Methyl 9,10-dihydroxystearate: Similar structure but with a methyl ester group instead of an octyl ester group.
Octyl stearate: Lacks the hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxystearic acid: The parent compound without the ester group.
Uniqueness: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. The octyl ester group enhances its hydrophobicity and potential for use in lipid-based formulations, while the hydroxyl groups provide sites for further chemical modification.
Properties
CAS No. |
289660-66-8 |
|---|---|
Molecular Formula |
C26H52O4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
octyl 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O4/c1-3-5-7-9-12-16-20-24(27)25(28)21-17-13-11-14-18-22-26(29)30-23-19-15-10-8-6-4-2/h24-25,27-28H,3-23H2,1-2H3 |
InChI Key |
HHJMCYJNPMMIBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)

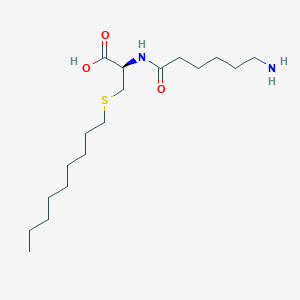
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
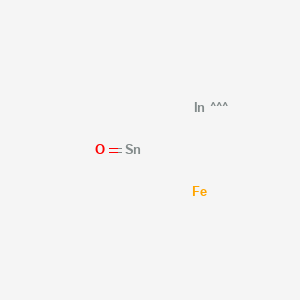

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)

